Boc-3-(1-Morpholinyl)-L-Ala-OH
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Overview
Description
Boc-3-(1-Morpholinyl)-L-Ala-OH, also known as Boc-3-(1-Morpholinyl)-L-alanine, is a compound that belongs to the class of amino acids. It is characterized by the presence of a morpholine ring attached to the alanine backbone, with a tert-butyloxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-Morpholinyl)-L-Ala-OH typically involves the protection of the amino group of L-alanine with a Boc group, followed by the introduction of the morpholine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection, coupling, and deprotection reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-3-(1-Morpholinyl)-L-Ala-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring or Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in derivatives with different functional groups .
Scientific Research Applications
Boc-3-(1-Morpholinyl)-L-Ala-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of Boc-3-(1-Morpholinyl)-L-Ala-OH involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-3-(1-Morpholinyl)-L-Ala-OH include other Boc-protected amino acids and morpholine-containing amino acids. Examples include:
- Boc-3-(1-Morpholinyl)-D-alanine
- Boc-3-(1-Piperidinyl)-L-alanine
- Boc-3-(1-Pyrrolidinyl)-L-alanine
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the morpholine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H22N2O5 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1 |
InChI Key |
MBIZSSCBPBRSDT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCOCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O |
Origin of Product |
United States |
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